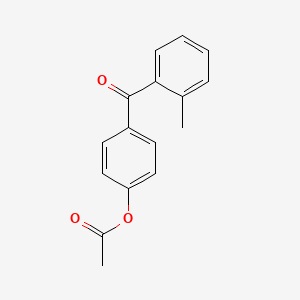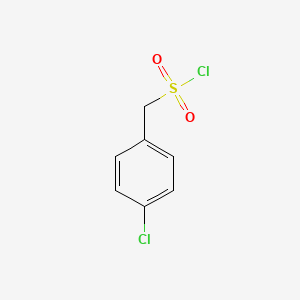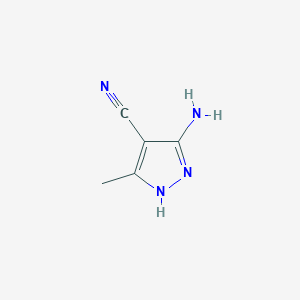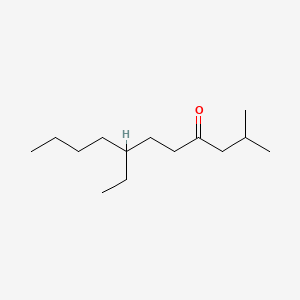
4-Acetoxy-2'-methylbenzophenone
Overview
Description
4-Acetoxy-2’-methylbenzophenone is an organic compound that belongs to the class of benzophenones. It has a molecular weight of 254.29 . It’s also known as a precursor to MDMA, a psychoactive drug.
Molecular Structure Analysis
The molecular formula of 4-Acetoxy-2’-methylbenzophenone is C16H14O3 . The IUPAC name is 4-(2-methylbenzoyl)phenyl acetate .
Physical And Chemical Properties Analysis
4-Acetoxy-2’-methylbenzophenone has a molecular weight of 254.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Scientific Research Applications
Photochemistry and UV Absorption
4-Acetoxy-2'-methylbenzophenone is structurally related to benzophenone derivatives, which are known for their significant roles in photochemistry. Studies have investigated the photophysical and photochemical reactions of benzophenone derivatives, revealing insights into their behavior under various conditions, such as in different solvents and pH levels (Ma et al., 2013). These findings have implications for the use of such compounds in applications that involve light exposure, such as UV absorption and stabilization.
Environmental Impact and Detection
Research has also focused on the environmental presence and impact of benzophenone derivatives. A method for detecting benzophenone and its derivatives in water samples has been developed, utilizing techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira et al., 2009). This research is crucial for monitoring the environmental footprint of these chemicals and assessing their potential ecological effects.
Synthesis and Structural Analysis
In the realm of synthetic chemistry, the structure and synthesis of compounds related to this compound have been studied. For instance, the synthesis and structure analysis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone have been conducted, providing insights into the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Haasbroek et al., 2003).
Nonlinear Optical Properties
The nonlinear optical properties of benzophenone derivatives have been explored, highlighting their potential in optical device applications such as optical limiters and switches. This research area is particularly relevant for the development of advancedmaterials and technologies in the field of photonics and electronics (Naseema et al., 2010).
Biodegradation in Environmental Contexts
Understanding the biodegradation of phenolic compounds, including benzophenone derivatives, is vital for assessing their environmental impact. Studies have shown the capability of bioelectrochemical systems to biodegrade phenolic compounds in contaminated groundwater, a crucial step towards effective environmental remediation (Hedbávná et al., 2016).
Photophysical and Photochemical Behavior
The photophysical and photochemical behavior of benzophenone derivatives has been extensively studied, including their absorption and emission spectra, which are important for applications in fields like photodynamic therapy and solar energy conversion (Kumasaka et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2-methylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)13-7-9-14(10-8-13)19-12(2)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUMOZXEZNKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641687 | |
| Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52981-06-3 | |
| Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)




